molecular formula C18H21N5O4 B4664498 N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4664498
M. Wt: 371.4 g/mol
InChI Key: GYNQMOIQXMBPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxy-Nitrophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: This can be done through the reaction of the amine group with carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
  • N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Uniqueness

The unique combination of the methoxy-nitrophenyl group and the pyridin-3-yl moiety in N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE may confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-27-17-11-15(23(25)26)4-5-16(17)20-18(24)22-9-7-21(8-10-22)13-14-3-2-6-19-12-14/h2-6,11-12H,7-10,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNQMOIQXMBPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
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N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
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N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
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N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
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N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
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N-(2-METHOXY-4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

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